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Iodo Ospemifene

Cat. No.: B1156835
M. Wt: 470.34
Attention: For research use only. Not for human or veterinary use.
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Description

Iodo Ospemifene, with the molecular formula C24H23IO2 and a molecular weight of 470.34 g/mol, is a chemical compound of interest in scientific research . It is structurally characterized as an aromatic compound and is often categorized among pharmaceutical standards and fine chemicals . As a derivative of Ospemifene, a well-known Selective Estrogen Receptor Modulator (SERM), this compound is primarily valued as a research intermediate or a standard in analytical and synthetic chemistry . The parent compound, Ospemifene, is a triphenylethylene derivative that acts as a tissue-selective estrogen receptor agonist/antagonist . It is approved for medical use due to its estrogenic effects on vaginal tissue, helping to alleviate symptoms of vulvovaginal atrophy, while exhibiting a neutral to antagonistic profile in other tissues like the breast and endometrium . The specific research value of this compound stems from its potential use in metabolic and pharmacokinetic studies, where its iodine moiety can serve as a molecular handle or tag. Researchers may utilize this compound in the development of analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify compounds in biological samples . Furthermore, it can be a key intermediate in the synthesis of more complex molecules or in the preparation of labeled analogs for various research applications. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for administration to humans or animals. All necessary safety data sheets and handling instructions should be consulted prior to use.

Properties

Molecular Formula

C₂₄H₂₃IO₂

Molecular Weight

470.34

Synonyms

2-[4-((Z)-4-Iodo-1,2-diphenyl-but-1-enyl)-phenoxy]-ethanol; 

Origin of Product

United States

Chemical Synthesis and Derivatization Methodologies for Iodinated Ospemifene

Synthetic Pathways for Ospemifene (B1683873) Precursors and Intermediates

The synthesis of ospemifene, and by extension its precursors, can be achieved through several related pathways, often involving multi-step sequences. One common approach starts with the condensation of desoxybenzoin with a protected 2-bromoethanol (B42945) derivative. portico.orgnewdrugapprovals.org For instance, the reaction of desoxybenzoin with 2-(benzyloxy)ethyl bromide in the presence of a phase transfer catalyst like triethylbenzylammonium chloride (TEBAC) yields 4-(benzyloxy)-1,2-diphenyl-1-butanone. portico.org This intermediate then undergoes a Grignard reaction with a protected 4-hydroxyphenyl magnesium bromide, such as 4-(tetrahydropyranyloxy)phenyl magnesium bromide, to form a triphenylbutanol derivative. portico.org

Subsequent deprotection steps are crucial. The tetrahydropyranyl (THP) group can be removed using sulfuric acid in an ethanol (B145695)/water mixture to yield a triphenylbutanol derivative, which is then debenzylated via hydrogenation over a palladium-on-carbon (Pd/C) catalyst to produce a butane-1,4-diol derivative. portico.orgnewdrugapprovals.org Cyclization of this diol, followed by treatment with hydrobromic acid in acetic acid, results in a mixture of (E)- and (Z)-isomers of 4-(4-hydroxyphenyl)-3,4-diphenyl-3-buten-1-ol, from which the desired (Z)-isomer is separated. portico.orgnewdrugapprovals.org

An alternative and more efficient two-step synthesis has also been developed. chemdad.compharmtech.com This method begins with the alkylation of 4-hydroxybenzophenone (B119663) with ethylene (B1197577) carbonate, a reaction that can be run neat, offering high yield and purity without extensive crystallization. pharmtech.com The resulting benzophenone (B1666685) intermediate then undergoes a McMurry coupling reaction with 3-chloropropiophenone (B135402) using zinc powder and titanium tetrachloride. chemdad.compharmtech.com This reaction directly produces a mixture of (Z)- and (E)-isomers of ospemifene, with the desired (Z)-isomer being the major product, which can be further purified by recrystallization. chemdad.com

The McMurry reaction is a key step in several synthetic strategies for tamoxifen-related compounds, including ospemifene. nih.govresearchgate.net It facilitates the formation of the central carbon-carbon double bond of the triphenylethylene (B188826) scaffold. nih.gov

Starting MaterialKey ReagentsIntermediate(s)Final PrecursorRef
Desoxybenzoin, 2-(Benzyloxy)ethyl bromideNaOH, TEBAC, Grignard reagent4-(Benzyloxy)-1,2-diphenyl-1-butanone, Triphenylbutanol derivative(Z)-4-(4-hydroxyphenyl)-3,4-diphenyl-3-buten-1-ol portico.org
4-Hydroxybenzophenone, Ethylene carbonateNaI4-(2-Hydroxyethoxy)benzophenoneOspemifene (via McMurry coupling) chemdad.com
Propionaldehyde, 4-MethoxybenzophenoneTiCl4, Zn1-(4-Methoxyphenyl)-1,2-diphenylbut-1-eneTamoxifen-like structures nih.gov

Strategies for Introduction of Iodine and Radiodination of Ospemifene Derivatives

The introduction of iodine into the ospemifene molecule is a critical step for creating iodo-ospemifene, which serves as an analytical standard, and for producing radiolabeled versions for research purposes.

Electrophilic Iodination and Halogen Exchange Reactions

Electrophilic iodination is a common method for introducing iodine onto an aromatic ring. For molecules like ospemifene, which possess a phenolic hydroxyl group, the aromatic ring is activated towards electrophilic substitution. Reagents such as iodine monochloride (ICl) or a combination of sodium iodide and an oxidizing agent like chloramine-T can be used to introduce an iodine atom onto the phenyl ring. nih.govcu.edu.eg The position of iodination will be directed by the existing substituents on the aromatic ring.

Halogen exchange reactions provide another route to iodinated compounds. acs.orgnih.gov This involves replacing an existing halogen, such as chlorine or bromine, with iodine. This can be particularly relevant for ospemifene, which contains a chloroalkyl side chain. drugbank.com While the primary application of iodo-ospemifene is as a reference standard where the iodine is typically on the phenyl ring, halogen exchange could theoretically be used to modify the side chain. vulcanchem.com

Hypervalent iodine reagents are also powerful tools in modern organic synthesis for various transformations, including halogenations. acs.orgresearchgate.net These reagents can facilitate electrophilic additions and substitutions under mild conditions. acs.orgnih.gov

Organometallic Precursor Chemistry in Halogenation

For radioiodination, particularly with isotopes like Iodine-123, Iodine-125, or Iodine-131, methods that allow for the rapid and efficient incorporation of the radioisotope are essential. Organometallic precursors, such as organostannanes (e.g., tributyltin derivatives), are widely used for this purpose in a process called radioiodo-destannylation. nih.gov An appropriate organotin precursor of ospemifene would first be synthesized. This precursor can then be reacted with a source of radioactive iodide (e.g., [¹²⁵I]NaI) in the presence of a mild oxidizing agent. This method offers high radiochemical yields and allows for precise control over the position of the radioiodine label. nih.gov

Another organometallic approach involves the use of organogermanes. Base-mediated iodo-degermylation has been presented as a potential alternative to radio-iododestannylation for molecular tracers, offering high radiochemical yields. researchgate.net

Radiochemical Yield and Purity Assessment for Research Probes

The success of a radiolabeling procedure is determined by its radiochemical yield and the purity of the final product. The radiochemical yield is the percentage of the initial radioactivity that is incorporated into the desired radiolabeled compound. nih.gov Yields for radioiodination can vary significantly depending on the method and substrate. For example, radioiodination of various compounds using oxidizing agents like chloramine-T or the Iodogen method have reported yields ranging from approximately 75% to over 90%. cu.edu.egnih.govnih.gov

Assessing the radiochemical purity is crucial to ensure that the detected signal in imaging or binding studies comes from the target molecule and not from radioactive impurities, such as free radioiodide. umich.edu High-Performance Liquid Chromatography (HPLC) is a standard technique for this assessment. nih.govumich.edu By using a radioactivity detector in line with a UV detector, both the chemical and radiochemical purity can be determined simultaneously. umich.edu Thin-Layer Chromatography (TLC) is another common method for assessing radiochemical purity. nih.govnih.gov For a radiolabeled compound to be suitable for research or potential clinical use, a radiochemical purity of greater than 95% is typically required. nih.govumich.edu

Radioiodination MethodTypical PrecursorCommon IsotopesReported YieldsPurity AssessmentRef
Chloramine-T MethodPhenolic compounds¹³¹I, ¹²⁵I92.9% - 98.8%HPLC, TLC nih.govcu.edu.eg
Iodogen MethodPhenolic compounds¹³¹I~91%RTLC nih.gov
Radioiodo-destannylationOrganostannane¹³¹I, ¹²³I>75%HPLC nih.gov
Isotope ExchangeIodo-compounds¹²³I33% - 84%HPLC umich.edu

Advanced Structural Elucidation Methodologies for Synthesized Derivatives

Confirming the structure of newly synthesized derivatives like iodo-ospemifene is essential. A combination of spectroscopic techniques is typically employed for unambiguous structural confirmation.

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. nih.gov For iodo-ospemifene, ¹H NMR would be used to confirm the presence and connectivity of all protons in the molecule, while ¹³C NMR would provide information about the carbon skeleton. google.com The chemical shifts and coupling patterns in the NMR spectra can distinguish between the (E)- and (Z)-isomers of the central alkene. nih.gov For instance, the Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of different protons, which is key to assigning the correct stereochemistry. nih.gov

Mass Spectrometry (MS) provides information about the molecular weight of the compound and its fragmentation pattern. frontiersin.org High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, confirming the presence of iodine in the structure of iodo-ospemifene. nih.gov The combination of NMR and MS data provides a comprehensive and unambiguous confirmation of the synthesized compound's identity and structure. vulcanchem.comfrontiersin.org While MS is highly sensitive, NMR is unparalleled in its ability to provide detailed structural information for unknown or newly synthesized compounds. nih.govresearchgate.net

Iodo Ospemifene, chemically known as (Z)-2-(4-(4-iodo-1,2-diphenylbut-1-en-1-yl)phenoxy)ethanol, is a structural analog of the selective estrogen receptor modulator (SERM), Ospemifene. In this compound, the chlorine atom is substituted with an iodine atom. vulcanchem.com While detailed synthetic procedures specifically for this compound are not extensively published, its synthesis can be inferred from established methods for Ospemifene and other iodinated triphenylethylene compounds. The primary value of this compound lies in its application as an analytical reference standard for the quality control of Ospemifene-based pharmaceutical products. vulcanchem.com

A plausible synthetic approach involves a multi-step process, beginning with the construction of the core triphenylethylene scaffold, followed by the introduction of the iodine atom and the phenoxyethanol (B1677644) side chain.

Synthesis of the Core Structure: The synthesis of the triphenylethylene backbone can be achieved through methods like the McMurry reaction, which involves the reductive coupling of ketones. For instance, a common route to the precursor of Ospemifene involves the McMurry reaction of 4-hydroxybenzophenone with 3-chloropropiophenone. google.com For this compound, a similar strategy could be employed using an appropriately iodinated starting material.

An alternative pathway involves Grignard reactions. For example, desoxybenzoin can be reacted with a suitable Grignard reagent to form a triphenylbutanol derivative, which is then dehydrated to yield the triphenylethylene structure. portico.org

A key intermediate for related iodinated structures, (E)-(2-iodo-1,2-diphenylvinyl)(phenyl)sulfane, has been synthesized by reacting 1,2-diphenylethyne with 1,2-diphenyldisulfane and molecular iodine (I₂) in toluene. rsc.org This iodo-vinyl intermediate can then be used in coupling reactions, such as a Suzuki coupling, to introduce the phenoxy group. rsc.org

Introduction of the Iodine Moiety and Side Chain: The synthesis can be designed to introduce the iodine at various stages. One approach is to use an iodinated precursor from the start. Another is through direct iodination of a pre-formed triphenylethylene structure. Electrophilic aromatic substitution reactions are a common method for installing iodine on an aromatic ring, though they can sometimes yield mixtures of isomers. d-nb.info Modern methods using reagents like N-iodosuccinimide (NIS) or a combination of bis(methanesulfonyl) peroxide and an iodide source offer more selective iodination under milder conditions. d-nb.info

The synthesis of radio-iodinated tamoxifen (B1202), a structurally similar SERM, has been accomplished by oxidizing Na¹³¹I with Iodogen, followed by reaction with the tamoxifen precursor. nih.gov This highlights a potential method for the derivatization or synthesis of iodinated Ospemifene.

A likely synthetic route, mirroring patent literature for Ospemifene, would involve alkylating a phenolic precursor, in this case, (Z)-4-(4-iodo-1,2-diphenylbut-1-en-1-yl)phenol, with a reagent that provides the ethanol side chain, such as 2-iodoethanol (B1213209) or a protected version thereof. newdrugapprovals.org

Derivatization with Hypervalent Iodine Reagents: Hypervalent iodine(III) reagents are versatile tools in organic synthesis for various transformations, including halogenations and oxidations. acs.org These reagents can be used to create derivatives of complex molecules. Research has shown that alcohols derived from natural products, including the SERM ospemifene, can be reacted with hypervalent iodine reagents to yield corresponding derivative products in moderate yields. acs.org This methodology represents a viable pathway for the derivatization of the parent Ospemifene compound or its precursors to introduce an iodine atom or other functional groups.

A summary of a plausible synthetic approach is outlined in the table below.

StepReactionKey Reagents and ConditionsPurpose
1Formation of Iodinated KetoneIodination of a propiophenone (B1677668) or benzophenone precursor using an electrophilic iodine source (e.g., NIS).Introduce the iodine atom at an early stage.
2McMurry CouplingReductive coupling of the iodinated ketone with a second ketone (e.g., 4-hydroxybenzophenone) using TiCl₄ and a reducing agent like Zn.Construct the core triphenylethylene scaffold. sigmaaldrich.com
3AlkylationReaction of the resulting phenolic triphenylethylene with a protected 2-haloethanol (e.g., 2-bromoethanol derivative) in the presence of a base.Attach the phenoxyethanol side chain. newdrugapprovals.org
4DeprotectionRemoval of the protecting group from the ethanol side chain under appropriate conditions (e.g., acid or hydrogenolysis).Yield the final this compound product. newdrugapprovals.org

Chromatographic Methods for Purity and Isomeric Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of this compound and for separating it from its geometric isomers and other related substances. While specific analytical methods for this compound are not widely published, methods validated for its parent compound, Ospemifene, provide a robust framework. vulcanchem.com

Purity Determination by HPLC: The purity of this compound is critical for its role as an analytical reference standard. vulcanchem.com A typical Reverse-Phase HPLC (RP-HPLC) method for the related compound Ospemifene utilizes an octadecylsilane (B103800) (C18) bonded silica (B1680970) gel column. google.comgoogle.com Due to the structural similarity, this method is directly applicable to this compound, with minor adjustments to account for the increased molecular weight and altered polarity from the iodine substitution. vulcanchem.com

Key parameters for an HPLC method to determine the purity of this compound, based on established methods for Ospemifene, are detailed below.

ParameterSpecificationRationale/Details
Stationary Phase (Column)Octadecylsilane (C18) bonded silica gel; e.g., 250 mm x 4.6 mm, 5 µm particle size.Provides good resolution for nonpolar to moderately polar compounds like triphenylethylenes. google.com
Mobile PhaseGradient elution with a mixture of an aqueous phase (A) and an organic phase (B).Allows for efficient separation of the main compound from impurities with varying polarities.
Mobile Phase AWater with pH adjusted to ~3.0 using phosphoric acid.Controls the ionization of any acidic or basic functional groups, improving peak shape. google.com
Mobile Phase BMethanol/Acetonitrile (B52724) mixture (e.g., 30:70 v/v).Common strong organic solvents for reverse-phase chromatography. google.com
Flow Rate~1.0 mL/min.A standard flow rate that provides a balance between analysis time and separation efficiency. google.com
Column Temperature~35 °C.Maintains consistent retention times and improves peak symmetry. google.com
DetectionUV Detector at ~230 nm.The conjugated triphenylethylene system exhibits strong UV absorbance at this wavelength. google.com

Isomeric Separation: this compound has a (Z)-configuration around the central double bond. During synthesis, the corresponding (E)-isomer can also be formed. portico.org Since the biological activity and physical properties of geometric isomers can differ significantly, their separation is crucial.

The separation of Z/E isomers of triphenylethylenes is often challenging. google.com Flash chromatography is a common technique used for purification and isomer separation on a preparative scale. newdrugapprovals.org For analytical purposes, HPLC is the method of choice. The separation of geometric isomers often relies on subtle differences in their shape and interaction with the stationary phase.

Different types of HPLC columns can be employed for isomer separation:

Molecular Interaction and Estrogen Receptor Binding Dynamics

Quantitative Receptor Binding Affinity and Selectivity Profiling

The initial step in Ospemifene's mechanism of action is its binding to estrogen receptors. Quantitative analysis reveals its specific binding characteristics for the two primary estrogen receptor subtypes, ERα and ERβ.

Table 1: Relative Binding Affinity of Ospemifene (B1683873) for Estrogen Receptor Subtypes
CompoundERα Relative Binding Affinity (%)ERβ Relative Binding Affinity (%)Reference
Ospemifene0.8%0.6% europeanreview.org

The half maximal inhibitory concentration (IC50) provides a quantitative measure of a compound's potency in inhibiting a specific biological function, such as receptor binding. For Ospemifene, the IC50 values for its interaction with ERα and ERβ have been determined, further characterizing its receptor binding profile. The values indicate a micromolar affinity for both receptor subtypes. nih.govdrugbank.com

Table 2: IC50 Values of Ospemifene for Estrogen Receptors
CompoundIC50 for ERα (nM)IC50 for ERβ (nM)Reference
Ospemifene827 nM1633 nM chemsrc.com

Investigation of Conformational Changes Induced by Ospemifene Binding to ER

The tissue-selective effects of SERMs are not solely dependent on binding affinity but are critically influenced by the unique structural changes they impart upon the estrogen receptor upon binding.

Like other SERMs, the binding of Ospemifene to the ligand-binding domain of the estrogen receptor induces a specific conformational change in the receptor protein. osphena.com This altered three-dimensional structure is distinct from the conformation induced by the natural agonist, estradiol (B170435), or by pure antagonists. The specific shape of the Ospemifene-ER complex dictates how the receptor interacts with other cellular components, particularly co-regulator proteins.

The conformation of the ligand-receptor complex determines the selective recruitment of co-activator and co-repressor proteins. nih.gov In tissues where Ospemifene acts as an agonist, the induced conformation promotes the binding of co-activators, leading to the transcription of estrogen-responsive genes. Conversely, in tissues where it functions as an antagonist, the Ospemifene-ER complex preferentially recruits co-repressors, which block gene transcription. For instance, in breast cancer cells (MCF-7), Ospemifene acts as an antagonist by blocking estrogen response element (ERE)-mediated transactivation, confirming its anti-estrogenic activity profile in this cell type. nih.gov This differential recruitment of co-regulators in various tissues is the molecular basis for Ospemifene's tissue-selective activity. researchgate.net

Analysis of Tissue-Selective Agonist/Antagonist Modulations in Preclinical Models

Preclinical studies, particularly in ovariectomized (OVX) rat models which simulate a postmenopausal state, have been crucial in defining the tissue-specific pharmacological profile of Ospemifene.

Vaginal Tissue: In the OVX rat model, Ospemifene demonstrates a clear estrogenic (agonist) effect on the vagina. It significantly increases vaginal weight and the thickness of the vaginal epithelium, and it induces cellular mucification. nih.govnih.gov This effect is more pronounced than that observed with the SERM comparator, raloxifene. nih.gov The estrogenic activity in the vagina was further confirmed by the upregulation of progesterone (B1679170) receptors in the vaginal epithelium and stroma. nih.gov

Uterine Tissue: Compared to its strong effects on the vagina, Ospemifene shows a less pronounced effect on uterine weight in preclinical models. nih.gov Studies have found it to have neutral to slight estrogenic effects in the endometrium, a key differentiating factor from unopposed estrogen therapy. researchgate.net

Breast Tissue: In models of breast cancer, Ospemifene acts as an estrogen antagonist. In vitro studies using estrogen-dependent human breast cancer cells (MCF-7), Ospemifene inhibits estrogen-induced cell proliferation. chemsrc.com In vivo, it has demonstrated antitumor effects in the 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) rat mammary carcinoma model. chemsrc.com

Bone Tissue: Ospemifene exhibits estrogen agonist effects on bone. drugbank.comresearchgate.net Preclinical studies in OVX rats have shown that it can prevent bone loss. nih.gov This is consistent with its potential to reduce bone turnover by interacting with osteoblasts and osteoclasts. nih.govdrugbank.com

Exploration of Non-Genomic ER Signaling Pathways (if applicable to the compound)

There is no information in the scientific literature regarding the involvement of Iodo Ospemifene in non-genomic estrogen receptor signaling pathways.

Interaction with Other Nuclear Receptors or Molecular Targets (if identified)

There is no published research identifying specific interactions of this compound with other nuclear receptors or molecular targets.

Structure Activity Relationship Sar Investigations of Iodinated Ospemifene Derivatives

Impact of Iodine Substitution Position on Receptor Binding and Functional Activity

The introduction of a halogen atom, such as iodine, onto the aromatic rings of the triphenylethylene (B188826) scaffold is a known strategy to enhance binding affinity for estrogen receptors. google.com While direct studies on various positional isomers of iodo-ospemifene are limited, extensive research on the closely related iodotamoxifen (B1229585) structure provides significant insights.

Research has shown that a 4-iodo substitution on one of the phenyl rings of a tamoxifen (B1202) analog results in greater potency. google.com The position of the iodine atom is critical, as it influences the electronic and steric properties of the molecule, thereby affecting its fit within the ligand-binding pocket of the estrogen receptor. Studies on iodotamoxifen have demonstrated that derivatives with iodine substitution exhibit significantly enhanced relative binding affinity (RBA) for the estrogen receptor compared to the parent compound, tamoxifen. nih.gov Derivatives showed affinities ranging from 50% to 1600% of that of tamoxifen. nih.gov This suggests that incorporating an iodine atom onto the ospemifene (B1683873) framework would similarly boost its binding affinity. The increased affinity is attributed to favorable interactions, potentially including halogen bonding, between the iodine atom and amino acid residues within the receptor's binding site. researchgate.netnih.gov

The functional activity (agonist vs. antagonist) is also influenced by the substitution pattern. While iodination generally enhances binding, the resulting orientation of the ligand within the binding pocket dictates the conformational change of the receptor, particularly of helix 12, which in turn determines whether co-activator or co-repressor proteins are recruited. wikipedia.org

Table 1: Comparison of relative binding affinities of iodinated and aminated tamoxifen derivatives for the rat uterine estrogen receptor. Data illustrates the significant increase in affinity upon substitution. nih.gov

Influence of Side Chain Modifications on Molecular Recognition and Ligand Efficiency

When considering iodinated ospemifene derivatives, modifications to this side chain are critical for optimizing molecular recognition and ligand efficiency. Ligand efficiency (LE) is a metric used in drug design to evaluate how much binding affinity is gained per atom added to a molecule, ensuring that increases in potency are not simply due to increased size. sci-hub.se

Studies on novel ospemifene analogs, where the core structure is linked to other pharmacophores like isatin (B1672199) via a triazole tether, demonstrate the impact of side chain modifications. researchgate.netresearchgate.net In these hybrid molecules, the nature and length of the spacer chain, as well as substituents on the appended ring system, significantly influence anti-proliferative activity. For example, SAR studies revealed that conjugates with a bromo-substituent on the isatin ring and an ethyl or propyl spacer were particularly potent against ER-positive MCF-7 breast cancer cells. researchgate.net One such compound proved to be approximately 30 times more potent than tamoxifen. researchgate.net Docking studies suggested that the increased efficacy was due to a combination of greater structural bulk and more extensive occupation of the ERα active site. researchgate.netresearchgate.net These findings underscore that in iodinated ospemifene analogs, the side chain must be optimized to not only provide key interactions (like hydrogen bonds from the terminal hydroxyl) but also to correctly orient the entire molecule within the ligand-binding domain for maximal affinity and desired functional response. nih.gov

Table 2: Anti-proliferative activity (IC₅₀) of ospemifene and novel side-chain modified ospemifene-isatin conjugates against ER-positive MCF-7 breast cancer cells, demonstrating the potential for potency enhancement through side chain modification. researchgate.net

Stereochemical Considerations and Enantiomeric Effects on ER Interactions

The triphenylethylene scaffold of ospemifene is characterized by geometric isomerism (Z and E isomers), which arises from the restricted rotation around the central double bond. It is well-established that the geometry of these isomers dictates their biological activity. For tamoxifen, the Z-isomer is the active antiestrogen, while the E-isomer behaves as an estrogen agonist. wikipedia.org Ospemifene is the Z-isomer. fda.gov

When an iodine atom is introduced, stereochemistry remains a critical determinant of ER interaction. Studies on closely related iodomethyl tamoxifen analogs have shown a clear preference for one isomer over the other. Specifically, the trans isomer (equivalent to the E-isomer) of iodomethyl tamoxifen demonstrated a 15-fold enhanced ER binding affinity, whereas the cis isomer (equivalent to the Z-isomer) showed a 10-fold enhancement compared to other derivatives. google.com This indicates that even though both isomers show improved binding upon iodination, the precise spatial arrangement of the phenyl rings and the side chain relative to the iodine atom significantly impacts the degree of affinity enhancement.

The differential binding can be explained by the three-dimensional structure of the ER's ligand-binding pocket. sci-hub.ru One isomer can achieve a more complementary fit, allowing for optimal hydrophobic and polar interactions, including potential halogen bonds from the iodine atom, leading to a more stable ligand-receptor complex. google.comsci-hub.ru Therefore, the synthesis of iodinated ospemifene derivatives must be stereoselective to isolate the most potent and functionally desirable isomer.

Table 3: Comparison of estrogen receptor binding affinity enhancement for cis and trans isomers of halogenated tamoxifen analogs, highlighting the importance of stereochemistry. google.com

Elucidation of Key Pharmacophoric Elements for Iodinated SERM Activity

A pharmacophore model describes the essential three-dimensional arrangement of molecular features necessary for a ligand to exert a specific biological activity. For a SERM to bind to the estrogen receptor, a well-defined set of pharmacophoric features is required. nih.govmdpi.com For an iodinated ospemifene derivative, this model is built upon the classic triphenylethylene scaffold but is enhanced by the presence of the iodine atom.

The key pharmacophoric elements can be summarized as follows:

Two Hydrophobic Aromatic Features: Provided by two of the phenyl rings of the triarylethylene core. These rings fit into hydrophobic pockets within the ER ligand-binding domain, mimicking the A and D rings of the natural ligand, estradiol (B170435). nih.govmdpi.com

A Third Hydrophobic/Modulating Feature: The third phenyl ring, which bears the side chain, also interacts with a hydrophobic region but crucially influences the positioning of helix 12, the molecular switch that determines agonist versus antagonist activity. wikipedia.org

Hydrogen Bond Donor/Acceptor: The terminal hydroxyl group on ospemifene's ethoxy side chain is a critical feature. wikipedia.org It can form a key hydrogen bond with specific amino acid residues in the binding pocket, such as His524, which helps to anchor the ligand and stabilize the antagonist conformation. nih.gov

Halogen Bonding Feature: The iodine atom introduces a new, crucial pharmacophoric point. nih.gov Iodine can act as a halogen bond donor, forming a favorable non-covalent interaction with an electron-rich atom (like a backbone carbonyl oxygen) in the receptor's binding site. researchgate.netnih.gov This interaction, distinct from simple hydrophobic effects, can significantly increase binding affinity and contribute to the enhanced potency of iodinated derivatives. nih.govdergipark.org.tr Pharmacophore models developed for ER modulators have begun to explicitly include halogen bond donors as a key feature for potent ligands. nih.gov

Together, this combination of hydrophobic, hydrogen-bonding, and halogen-bonding features defines the pharmacophore for a potent and effective iodinated SERM based on the ospemifene scaffold.

Computational Chemistry and in Silico Modeling Studies

Molecular Docking Investigations of Ligand-Receptor Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mechanism of action. rsc.org For Iodo Ospemifene (B1683873), the primary target for such studies is the ligand-binding domain (LBD) of the estrogen receptor (ER), particularly the ERα subtype, which is crucial in breast cancer and postmenopausal conditions. wikipedia.org

Docking studies of parent SERMs like ospemifene and tamoxifen (B1202) into the ERα LBD have established a canonical binding mode. rsc.orgresearchgate.net The triphenylethylene (B188826) scaffold fits within a hydrophobic pocket, mimicking the natural ligand, 17β-estradiol. rsc.org Key interactions typically involve hydrogen bonds between the ligand's phenolic hydroxyl group and the side chains of specific amino acid residues, namely Glutamic Acid 353 (Glu353) and Arginine 394 (Arg394), with an intervening water molecule. spandidos-publications.com Additionally, a hydrogen bond may form with Histidine 524 (His524). spandidos-publications.com

The introduction of an iodine atom onto the ospemifene structure would be expected to significantly modify these interactions. The bulky and hydrophobic nature of iodine could enhance van der Waals and hydrophobic contacts with nonpolar residues in the binding pocket. nih.gov Furthermore, an iodine substituent can participate in halogen bonding, an electrostatic interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic residue, which could alter the binding orientation and affinity. rsc.org Docking studies on other halogenated ospemifene-isatin conjugates have highlighted the role of halogen bond interactions with residues such as Met217. researchgate.net

Interacting ResidueInteraction TypeRole in Binding
Glu353 Hydrogen BondAnchors one end of the ligand in the binding pocket. spandidos-publications.com
Arg394 Hydrogen BondWorks in concert with Glu353 to secure the ligand. researchgate.net
His524 Hydrogen BondProvides an additional anchor point for the ligand. spandidos-publications.com
Hydrophobic Pocket van der Waals / HydrophobicStabilizes the nonpolar scaffold of the ligand. nih.govpensoft.net
Met217 Halogen Bond (Hypothesized for Iodo Ospemifene)Potential stabilizing interaction for halogenated ligands. researchgate.net
Ala350, Leu387, Leu525 Hydrophobic InteractionsContribute to the overall binding stability of the ligand. researchgate.net

Binding affinity, often expressed as a binding energy (kcal/mol) or an inhibition constant (Kᵢ or IC₅₀), quantifies the strength of the ligand-receptor interaction. mdpi.com For the parent compound, ospemifene, experimental binding assays have determined its affinity for ERα and ERβ, with reported IC₅₀ values of 0.8 µM and 1.7 µM, respectively. scientificlabs.ie Molecular docking programs calculate scores that estimate this binding energy; lower energy scores typically indicate stronger binding. mdpi.com

For instance, docking of ospemifene into the SARS-CoV-2 main protease yielded a binding score of -6.6 kcal/mol. mdpi.com In studies of other novel ERα agonists, estimated free energies of binding have been calculated around -8.08 kcal/mol. spandidos-publications.com While specific calculations for this compound are not available, computational models would aim to predict whether the addition of iodine results in a more negative binding energy, suggesting higher affinity, or a less favorable energy, indicating reduced affinity. This calculation would weigh the positive contributions from new hydrophobic or halogen-bonding interactions against potential negative steric clashes. rsc.org

Compound/ClassReceptorReported/Calculated Binding Value
Ospemifene Estrogen Receptor α (ERα)IC₅₀: 0.8 µM scientificlabs.ie
Ospemifene Estrogen Receptor β (ERβ)IC₅₀: 1.7 µM scientificlabs.ie
Ospemifene SARS-CoV-2 MproDocking Score: -6.6 kcal/mol mdpi.com
Novel ERα Agonist (NJK14013) Estrogen Receptor α (ERα)Binding Energy: -8.08 kcal/mol spandidos-publications.com
Ospemifene-Isatin Conjugate Estrogen Receptor α (ERα)Binding Energy: -10.7 kcal/mol researchgate.net

Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of the ligand and protein atoms over time. pensoft.netbiorxiv.org This technique is crucial for assessing the stability of the predicted binding pose and understanding the dynamic interplay of forces that hold the complex together. frontiersin.orgscielo.org.mx

MD simulations of SERMs bound to ERα have shown that antagonist-bound complexes can exhibit more significant structural fluctuations compared to agonist-bound ones. biorxiv.orgnsf.gov These fluctuations are often concentrated in the loop regions surrounding helix 12 (H12), a key structural element that determines the receptor's activation state. pensoft.netbiorxiv.org The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and ligand over the simulation time. nsf.govtandfonline.com A stable RMSD suggests that the complex has reached equilibrium and the ligand remains securely in the binding pocket. biorxiv.orgtandfonline.com For a hypothetical this compound-ERα complex, MD simulations would be critical to verify if the docked pose is stable or if the ligand undergoes significant conformational changes, which could impact its biological effect. rsc.org Studies on other ERα-ligand complexes have shown that simulations of at least 20-60 ns are needed for the system to reach a stable state. biorxiv.orgnsf.gov

MD simulations allow for a detailed analysis of the non-covalent interactions that stabilize the ligand within the active site over time. frontiersin.org This includes monitoring the persistence and geometry of hydrogen bonds and the nature of hydrophobic contacts. nsf.gov For SERMs, the hydrogen bonds with Glu353 and other key residues are critical for maintaining the antagonist conformation. nsf.gov MD simulations can track the distance between donor and acceptor atoms throughout the simulation to confirm the stability of these bonds. biorxiv.org For this compound, a key focus would be to analyze how the iodine atom influences the local environment, tracking both hydrophobic interactions and the potential formation and stability of any halogen bonds with nearby residues. rsc.orgresearchgate.net

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical (QC) calculations, often using density functional theory (DFT), provide deep insight into the electronic structure of a molecule, which governs its intrinsic reactivity and interaction properties. wuxiapptec.comdiva-portal.orgnih.gov

For an organoiodine compound like this compound, QC methods can elucidate several key features. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can predict the molecule's susceptibility to electrophilic or nucleophilic attack. wuxiapptec.com The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and stability. chemrxiv.org

Ligand-Based and Receptor-Based Pharmacophore Modeling for Design

As of the current available data, no specific ligand-based or receptor-based pharmacophore modeling studies have been published for the compound "this compound." The methodologies described below are general principles of these computational techniques that could be applied to this compound should the necessary experimental data become available.

Ligand-Based Pharmacophore Modeling

In the absence of a known 3D structure for the target receptor of this compound, a ligand-based approach would be the primary method for generating a pharmacophore model. nih.gov This would involve the following hypothetical steps:

Training Set Compilation : A set of molecules with known binding affinity or activity related to this compound would need to be synthesized and tested. This set should include structurally diverse compounds.

Conformational Analysis : For each molecule in the training set, a range of possible 3D conformations would be generated to account for molecular flexibility. creative-biolabs.com

Feature Identification and Alignment : Common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) across the active molecules would be identified and aligned in 3D space. nih.gov

Pharmacophore Model Generation : Based on the alignment, a hypothesis representing the spatial arrangement of these crucial features would be generated.

Model Validation : The resulting model would be tested for its ability to distinguish between known active and inactive compounds (a test set). plos.org

Receptor-Based Pharmacophore Modeling

If the crystal structure of this compound bound to its biological target (e.g., an estrogen receptor) were to be determined, a receptor-based pharmacophore model could be developed. plos.org This approach offers a more direct insight into the key interactions required for binding.

Complex Analysis : The 3D structure of the this compound-receptor complex would be analyzed to identify all significant molecular interactions.

Feature Mapping : The key interaction points between this compound and the receptor's binding site would be translated into pharmacophoric features. nih.gov These features would include hydrogen bonds, hydrophobic contacts, and aromatic stacking.

Model Creation : A 3D model would be constructed, incorporating the identified features and often "exclusion volumes" that represent the space occupied by the receptor, helping to define the shape of the binding pocket. plos.org

Virtual Screening : This model could then be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to bind to the same target. nih.gov

Without dedicated research on this compound, the specific features and data for these models remain hypothetical.

Preclinical Research Applications and Mechanistic Investigations Non Clinical Context

In Vitro Cell-Based Assays for Mechanistic Elucidation in Model Systems

In vitro assays are fundamental to understanding the molecular mechanisms of Iodo-ospemifene at the cellular level. These controlled laboratory experiments provide foundational data on its interaction with estrogen receptors and subsequent cellular responses.

Reporter gene assays are a critical tool for characterizing the functional activity of compounds that interact with nuclear receptors like the estrogen receptor. In these assays, cells are engineered to contain a reporter gene (e.g., luciferase) linked to an estrogen response element (ERE). The binding of an agonist to the ER initiates transcription of this reporter gene, producing a measurable signal. Conversely, an antagonist will block this effect.

For Iodo-ospemifene, such assays are employed to determine its estrogenic or antiestrogenic profile. Based on studies of its parent compound, ospemifene (B1683873), Iodo-ospemifene is expected to exhibit tissue-specific ER modulation. In cell systems derived from breast cancer, like MCF-7 cells, ospemifene has been shown to act as an antagonist of ERE-mediated transactivation. wikipedia.org It inhibits transcription in both the presence and absence of 17β-estradiol, indicating antiestrogenic activity in this cell type. europa.eu Therefore, in reporter gene assays using ERE-luciferase constructs in MCF-7 cells, Iodo-ospemifene would be predicted to suppress the luciferase signal induced by estradiol (B170435), confirming its antagonistic properties in this model system.

The estrogen receptor-positive human breast cancer cell line, MCF-7, is a cornerstone model for investigating the cellular effects of ER modulators. Studies with Iodo-ospemifene in these cells provide mechanistic insights into its impact on key cellular processes like proliferation and gene expression.

Research on the parent compound, ospemifene, demonstrates dose-dependent inhibition of cell proliferation in ER-dependent MCF-7 cells, while showing no effect on ER-independent cell lines such as MDA-MB-231. europeanreview.orgtandfonline.com This selective activity underscores the ER-mediated mechanism of action. In a typical cell proliferation assay, MCF-7 cells would be treated with varying concentrations of Iodo-ospemifene, and cell viability would be measured over time using methods like direct cell counting or DNA labeling assays. nih.gov The expected outcome is a reduction in cell growth, confirming its anti-proliferative and antagonistic effects in this context. europeanreview.orgtandfonline.com

Table 1: Effect of Ospemifene on MCF-7 Cell Proliferation (Illustrative Data)
Concentration (µM)Inhibition of Tumor Growth (%)Reference
112% europeanreview.org
1059% europeanreview.org
5079-88% europeanreview.org

Understanding how Iodo-ospemifene enters cells and where it localizes is crucial for interpreting its biological activity and for its application as an imaging agent. Cellular uptake studies utilize advanced microscopy techniques to visualize the compound within the cell.

Given its nature as a radiolabeled small molecule, the uptake of Iodo-ospemifene would likely be assessed by radiometric counting of cell fractions or visualized using autoradiography or more advanced super-resolution microscopy. nih.govgiffordbioscience.com The primary mechanism of entry for many small molecules and nanoparticles is endocytosis. nih.gov Co-localization experiments using fluorescent markers for specific cellular compartments (e.g., early endosomes, lysosomes, nucleus) would be performed to track the intracellular trafficking of Iodo-ospemifene. nih.gov For an ER-targeting compound, demonstrating localization within the nucleus, where the receptors are predominantly located, would be a key objective of these investigations.

Ex Vivo Receptor Occupancy Studies in Tissue Samples from Preclinical Models

Ex vivo receptor occupancy (RO) assays serve as a bridge between in vitro binding affinity and in vivo target engagement. sygnaturediscovery.com This technique measures the percentage of target receptors that are bound by a drug at a specific time point after administration in an animal model.

In a typical ex vivo RO study for Iodo-ospemifene, preclinical models (e.g., rats or mice) would be administered the non-radiolabeled compound. giffordbioscience.com At peak drug concentration times, animals are euthanized, and target tissues (such as the uterus, mammary glands, and bone) are harvested. giffordbioscience.comnih.gov Tissue sections or homogenates are then incubated with a radiolabeled ligand that also binds to the estrogen receptor. The amount of radioligand that can bind to the tissue is inversely proportional to the amount of Iodo-ospemifene already occupying the receptors. giffordbioscience.com By comparing the binding in treated versus vehicle-control animals, the percentage of receptor occupancy can be calculated, providing a quantitative measure of target engagement in specific tissues. nih.gov This data is vital for correlating drug exposure levels with the pharmacological effect.

Development and Validation of Iodinated Ospemifene as a Radioligand for Receptor Imaging in Preclinical Models

The incorporation of a radioisotope of iodine (e.g., Iodine-124 for PET imaging or Iodine-131 for SPECT and therapeutic applications) into the ospemifene molecule creates Iodo-ospemifene, a potential radioligand for non-invasive imaging of estrogen receptor distribution and density in preclinical models. nih.govnih.gov The development process involves optimizing the radiolabeling procedure to achieve high radiochemical yield and purity.

Validation of Iodo-ospemifene as an effective radioligand requires demonstrating that it retains high binding affinity and selectivity for estrogen receptors, similar to the parent compound. wikipedia.orgnih.gov The binding affinity of ospemifene for both ERα and ERβ has been established through competitive binding assays, where it displaces labeled estradiol. europeanreview.orgnih.gov A successful iodinated version must exhibit similar characteristics to ensure that the imaging signal accurately reflects the location of the target receptors.

In vivo biodistribution studies are essential for validating a new radioligand. These studies track the distribution, accumulation, and clearance of radioiodinated ospemifene throughout the body of an animal model over time.

Following intravenous administration of Iodo-ospemifene, radioactivity levels are measured in various organs and tissues at different time points. nih.gov Based on the known pharmacology of ospemifene and biodistribution studies of similar radiolabeled SERMs like radioiodinated raloxifene, higher uptake is expected in ER-rich tissues such as the uterus, ovaries, and mammary glands. nih.govnih.gov Conversely, low uptake would be expected in tissues with low ER expression.

To confirm target specificity, blocking studies are performed. A separate group of animals is pre-treated with an excess of non-radiolabeled ospemifene before the administration of the radioligand. A significant reduction in radioactivity in target tissues in the pre-treated group would confirm that the uptake is a receptor-mediated process and not due to non-specific binding. nih.gov

Table 2: Predicted Biodistribution of Radioiodinated SERM in Female Rats (Illustrative Data based on [131I]-Raloxifene)
OrganPredicted Uptake (% Injected Dose/gram)Reference
UterusHigh nih.gov
OvariesModerate to High nih.gov
Breast TissueModerate nih.gov
BoneModerate nih.gov
MuscleLow nih.gov
BloodLow (Rapid Clearance) nih.gov

Quantitative Receptor Density Assessment in Preclinical Tissue

Radioiodinated analogs of selective estrogen receptor modulators (SERMs) are valuable tools for quantifying the density of estrogen receptors (ERs) in various tissues within a preclinical setting. A hypothetical radioiodinated version of ospemifene, here termed "Iodo Ospemifene," would likely be developed to leverage these techniques.

Detailed Research Findings:

Preclinical studies with the parent compound, ospemifene, have established its binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). It has been demonstrated that ospemifene exhibits similar affinity for both ER subtypes. This foundational knowledge is critical when interpreting data from a potential radioiodinated analog.

The primary application of a radiolabeled this compound would be in quantitative autoradiography and in vitro binding assays to determine the density of ERs (Bmax) and the dissociation constant (Kd), a measure of binding affinity, in various preclinical tissue samples. These studies would involve incubating tissue sections or homogenates with increasing concentrations of radiolabeled this compound.

Hypothetical Data from Preclinical Receptor Density Studies:

The following interactive table represents the type of data that would be generated from such preclinical investigations. The values presented are hypothetical and serve to illustrate the expected research findings.

Tissue TypeEstrogen Receptor SubtypeReceptor Density (Bmax) (fmol/mg protein)Dissociation Constant (Kd) (nM)
UterusERα150.5 ± 12.30.85 ± 0.07
VaginaERα125.8 ± 10.10.92 ± 0.08
Bone (Femur)ERβ85.3 ± 7.51.10 ± 0.09
Mammary GlandERα45.2 ± 5.11.05 ± 0.10
Brain (Hypothalamus)ERβ60.7 ± 6.81.25 ± 0.11

These quantitative data would be instrumental in understanding the tissue-selective actions of ospemifene. For instance, a higher receptor density in the uterus and vagina compared to the mammary gland could help explain the compound's estrogenic effects in the former tissues and anti-estrogenic effects in the latter.

Investigation of Molecular Pathways and Signaling Cascades in Response to this compound

The binding of this compound to estrogen receptors would initiate a cascade of molecular events, influencing various signaling pathways that regulate gene expression and cellular function. Preclinical investigations would aim to elucidate these mechanisms.

Detailed Research Findings:

Studies on ospemifene have shown that its interaction with ERs can lead to the modulation of estrogen response elements (EREs) in the promoter regions of target genes. In tissues where it acts as an agonist, it would recruit coactivators, while in tissues where it acts as an antagonist, it would recruit corepressors to the receptor-DNA complex.

Further investigations would likely explore the impact of this compound on key signaling cascades known to be influenced by estrogen receptor modulation, such as the MAPK/ERK and PI3K/Akt pathways. These pathways are crucial for cell proliferation, survival, and differentiation.

Hypothetical Data from Molecular Pathway Investigations:

The following interactive table summarizes potential findings from preclinical studies investigating the molecular response to this compound in different cell types. The data is hypothetical and for illustrative purposes.

Cell LineSignaling PathwayKey Protein AnalyzedObserved Effect of this compound
MCF-7 (Breast Cancer)MAPK/ERKp-ERKAntagonism of E2-induced phosphorylation
Ishikawa (Endometrial)PI3K/Aktp-AktNo significant change in phosphorylation
U2OS (Osteosarcoma)Estrogen Receptor SignalingERE-Luciferase activityAgonistic activity, increased luciferase expression

Such studies would provide a deeper understanding of the molecular mechanisms underlying the tissue-specific effects of this compound. For example, its ability to antagonize the MAPK/ERK pathway in breast cancer cells would support its potential anti-proliferative effects in this tissue. Conversely, its agonistic activity on ERE-mediated transcription in bone cells would be consistent with its bone-protective effects observed with the parent compound.

Advanced Analytical Methodologies for Research Characterization

Quantitative Analysis of Iodo Ospemifene (B1683873) in Research Matrices (e.g., cell lysates, tissue homogenates)

While specific, validated methods for the quantification of Iodo Ospemifene in complex biological matrices like cell lysates and tissue homogenates are not extensively documented in public literature, the analytical strategies employed for its parent compound, Ospemifene, and other triphenylethylene (B188826) derivatives provide a robust framework. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for such applications due to its superior sensitivity and selectivity. eurofinsdiscovery.comnih.gov

A typical LC-MS/MS method for quantifying a small molecule like this compound in a research matrix would involve several key steps:

Sample Preparation: The initial step is to extract the analyte from the complex biological matrix. This is crucial to remove interfering substances like proteins and phospholipids (B1166683) that can suppress the ionization process in the mass spectrometer. psu.eduresearchgate.net Common techniques include protein precipitation (PPT) with a solvent like acetonitrile (B52724), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.net For cellular studies, cells are first lysed using appropriate buffers, and the resulting lysate is then subjected to one of these extraction techniques.

Chromatographic Separation: The extract is injected into an HPLC or UHPLC system. A reversed-phase column, such as a C18 or Phenyl column, is typically used for separation. pitt.edutandfonline.com A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or an ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol) is employed to separate this compound from other matrix components. tandfonline.comnih.gov

Mass Spectrometric Detection: The eluent from the HPLC is directed to a tandem mass spectrometer (MS/MS) source, usually employing electrospray ionization (ESI). The analysis is performed in the multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. pitt.edutandfonline.com This involves monitoring a specific precursor-to-product ion transition for this compound and a stable isotope-labeled internal standard (e.g., this compound-d4), which is added at the beginning of the sample preparation to correct for matrix effects and variability in extraction and ionization. pitt.edu

The development of such a method requires careful optimization of extraction recovery, chromatographic conditions to avoid co-elution of interfering matrix components, and mass spectrometer parameters to achieve the necessary sensitivity for detecting low concentrations in research samples. researchgate.net

Table 1: Illustrative LC-MS/MS Parameters for Quantitative Analysis of this compound in a Research Matrix

ParameterTypical SettingPurpose
Sample Prep Solid-Phase Extraction (SPE)Removes proteins and phospholipids to reduce matrix effects.
HPLC Column Reversed-Phase C18 or Phenyl (e.g., < 50 mm length, < 2.1 mm i.d., < 2 µm particle size)Provides chromatographic separation of the analyte from interferences.
Mobile Phase A 0.1% Formic Acid in WaterAqueous component of the mobile phase.
Mobile Phase B Acetonitrile or MethanolOrganic component for elution.
Flow Rate 0.4 - 0.6 mL/minOptimized for efficient separation on a UHPLC system.
Ionization Electrospray Ionization (ESI), Positive ModeGenerates charged precursor ions of the analyte for MS analysis.
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring a specific fragmentation.
Internal Standard Stable Isotope-Labeled this compound (e.g., d4)Corrects for variability during sample processing and analysis.

Investigation of In Vitro Metabolic Stability and Degradation Pathways (e.g., in liver microsomes for research purposes)

Investigating the metabolic stability of a research compound is essential for understanding its potential pharmacokinetic properties. For this compound, this would typically be assessed using in vitro systems, most commonly liver microsomes. oulu.fi Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing cytochrome P450 (CYP) enzymes. oulu.fijpionline.org

The standard procedure for a microsomal stability assay involves:

Incubation: A known concentration of this compound (e.g., 1 µM) is incubated with liver microsomes (from human or animal species for cross-species comparison) at 37°C. nih.gov

Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH, which is essential for CYP enzyme activity. nih.gov

Time Points: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins. nih.gov

Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to measure the remaining concentration of the parent compound (this compound).

The data are used to calculate key parameters such as the in vitro half-life (t½) and the intrinsic clearance (CLint), which describe the rate at which the compound is metabolized. oulu.fi Although specific data for this compound is not publicly available, its parent, Ospemifene, is known to be metabolized by multiple CYP enzymes, primarily CYP3A4, CYP2C9, and CYP2C19, and also undergoes glucuronidation via UGT enzymes. mdpi.com It is plausible that this compound would be a substrate for a similar set of enzymes.

Further investigation into degradation pathways would involve metabolite identification studies. In these experiments, incubations are analyzed with high-resolution mass spectrometry to detect and identify the structures of potential metabolites formed.

Table 2: Typical Protocol for an In Vitro Metabolic Stability Assay in Liver Microsomes

Component/ParameterConditionRationale
Test Compound Conc. 1 µMA standard concentration low enough to avoid enzyme saturation.
Microsomal Protein Conc. 0.5 mg/mLProvides sufficient enzymatic activity for measurable turnover. nih.gov
Cofactor NADPH (1 mM)Essential for the function of cytochrome P450 enzymes. nih.gov
Incubation Temperature 37°CMimics physiological temperature. nih.gov
Time Points 0, 5, 15, 30, 45, 60 minAllows for the determination of the degradation rate over time.
Negative Control Incubation without NADPHDifferentiates between enzymatic and non-enzymatic (chemical) degradation.
Positive Control A compound with known metabolic instability (e.g., Verapamil, Testosterone)Ensures the microsomal preparation is enzymatically active.
Analysis Method LC-MS/MSFor sensitive and specific quantification of the remaining parent compound.

Methodologies for Assessing Ligand Purity and Stability in Experimental Systems

As this compound is primarily intended for use as an analytical reference standard, its purity and stability are of utmost importance. A variety of analytical techniques are used to confirm its identity and establish its purity profile.

High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for purity assessment. A stability-indicating HPLC method, typically with UV detection, is developed to separate the main compound from any process-related impurities or degradation products. google.comscholarsresearchlibrary.compharmahealthsciences.net The purity is often determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. epo.org

Mass Spectrometry (MS): Provides accurate mass confirmation of the compound, verifying its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate and confirm the detailed chemical structure of the molecule, including the stereochemistry (Z-isomer) of the double bond, which is critical for triphenylethylene compounds. researchgate.net

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Elemental Analysis: Verifies the percentage composition of carbon, hydrogen, nitrogen, and other elements, providing an orthogonal confirmation of the empirical formula.

Stability studies are conducted to determine how the quality of the compound changes over time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for establishing appropriate storage conditions and a re-test date for the reference standard. The compound is stored under various conditions (e.g., long-term at 25°C/60% RH, accelerated at 40°C/75% RH) and analyzed at specific time points using a validated, stability-indicating HPLC method to monitor for any degradation and loss of purity. scholarsresearchlibrary.com

Table 3: Analytical Techniques for Purity and Identity Characterization of this compound

TechniquePurposeTypical Parameters/Method
HPLC-UV Purity determination and quantification of impurities.Column: Octadecylsilane (B103800) (C18), 250 mm x 4.6 mm, 5 µm. google.comMobile Phase: Gradient elution with acidified water and acetonitrile/methanol. google.comDetection: UV at ~230-240 nm. google.comepo.org
LC-MS Molecular weight confirmation.ESI source, providing the mass-to-charge ratio (m/z) of the molecular ion.
NMR Spectroscopy Structural confirmation and elucidation.¹H and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
IR Spectroscopy Functional group identification.KBr pellet or thin film method, showing characteristic absorption bands.
Elemental Analysis Confirmation of elemental composition.Combustion analysis to determine C, H, N, etc., percentages.

Future Research Trajectories and Academic Perspectives

Design and Synthesis of Next-Generation Iodinated SERM Derivatives with Enhanced Research Utility

The strategic design and synthesis of new Iodo Ospemifene (B1683873) analogs are pivotal for advancing SERM research. The goal is to create molecules with tailored properties that can serve as precise tools for biological investigation. Key strategies include modifying the core structure to enhance affinity, selectivity, or to introduce functionalities for specific experimental applications.

The synthesis of such derivatives often builds upon established routes for Ospemifene, which involves multi-step organic reactions. hodoodo.comgoogle.com The introduction of iodine can be achieved through various methods, including electrophilic iodination using oxidizing agents or nucleophilic substitution, depending on the desired position and the precursor's structure. mdpi.com For instance, the synthesis of iodinated tetrahydroquinolines, which share structural motifs with some SERMs, has been accomplished through the condensation of iodoanilines or by coupling with iodinated benzoic acids. nih.gov

A primary objective is the development of derivatives for imaging. By using a radioactive isotope of iodine (e.g., Iodine-125), these new SERMs can be used as radiotracers to visualize the distribution and density of estrogen receptors in preclinical models. nih.gov This requires synthetic methods that are efficient and can be adapted for radiolabeling processes. mdpi.com Another approach involves conjugating the Iodo-Ospemifene backbone to other molecules, such as fluorescent dyes or affinity tags, to create multifunctional probes for cellular and molecular biology studies. researchgate.net

The table below outlines potential modifications to the Iodo Ospemifene structure and their intended research utility.

Structural Modification Synthetic Strategy Intended Research Utility Rationale
Isotopic Labeling (e.g., ¹²⁵I)Electrophilic or nucleophilic radioiodination of a suitable precursor. mdpi.comPET/SPECT imaging, receptor quantification studies.Allows for non-invasive, real-time visualization and measurement of ER expression and drug binding in vivo.
Introduction of a Linker ArmAddition of an alkyl or PEG chain via esterification or etherification.Conjugation to nanoparticles, fluorescent probes, or solid supports.Creates a versatile handle for developing advanced diagnostic tools or for use in pull-down assays to identify binding partners.
Alteration of Side ChainModification of the ether side chain (e.g., length, polarity). europeanreview.orgProbing structure-activity relationships (SAR).Helps to understand how specific structural features influence binding affinity, selectivity (ERα vs. ERβ), and agonist/antagonist activity.
Bioisosteric ReplacementSubstitution of the iodine atom with other halogens (Br, Cl) or functional groups.Fine-tuning physicochemical and pharmacological properties.Explores how changes in electronegativity, size, and lipophilicity affect receptor interaction and cellular uptake.

Exploration of Unconventional Molecular Targets and Off-Target Interactions for Research Purposes

While this compound is designed to target estrogen receptors, understanding its potential "off-target" interactions is a critical area of research. Small molecules frequently interact with multiple proteins, and these secondary interactions can reveal new biological pathways or explain unexpected cellular effects. nih.govresearchgate.net The study of off-target effects is not merely for assessing unwanted side effects but is a valid research goal to uncover novel mechanisms of action.

For related SERMs like tamoxifen (B1202), estrogen receptor-independent effects have been identified, including the modulation of signaling pathways such as NRF2 and caspase-1 in immune cells. researchgate.net These findings suggest that SERMs can have broader immunomodulatory roles. Research into this compound could explore similar phenomena. Techniques such as thermal proteome profiling or affinity-capture mass spectrometry could be employed to systematically identify proteins in a cell that bind to this compound, distinguishing between high-affinity (on-target) and lower-affinity (off-target) interactions.

Furthermore, unconventional ligand scaffolds can redirect ER binding patterns, leading to unique transcriptional programs. nih.gov The specific conformation induced by this compound upon binding to the ER could differ from that of its parent compound, potentially activating or repressing a distinct set of genes. Investigating these unique transcriptional signatures is essential for a complete understanding of its biological activity in research models. The development of drugs that bind to allosteric sites—locations on a protein other than the primary active site—is another emerging field that could be relevant, as these sites are less conserved and may allow for greater specificity. hotspotthera.com

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding in Model Systems

To achieve a holistic view of this compound's mechanism of action, researchers are increasingly turning to the integration of multiple "omics" datasets. frontiersin.orgnih.gov This systems-biology approach combines genomics, transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles) to build a comprehensive picture of the cellular response to the compound in laboratory models. gsconlinepress.comnih.gov

For example, a typical multi-omics study on this compound in a breast cancer cell line model might involve:

Transcriptomics (RNA-seq): To identify all genes whose expression is either increased or decreased following treatment. This can reveal the specific signaling pathways modulated by the compound.

Proteomics: To measure changes in the levels of thousands of proteins, confirming that transcriptional changes translate to functional protein changes and identifying post-translational modifications.

Epigenomics (ChIP-seq, ATAC-seq): To map where this compound-bound estrogen receptors bind on the genome and how this affects chromatin accessibility and histone modifications. biorxiv.org

Metabolomics: To analyze how cellular metabolism is altered, providing a functional readout of the upstream changes in genes and proteins.

Integrating these diverse datasets is a significant challenge that requires sophisticated computational and statistical methods. frontiersin.orgntua.gr The goal is to move beyond a one-dimensional understanding (e.g., "binds to ER") to a multi-layered, dynamic model of the drug's action. nih.gov Databases and platforms are being developed to facilitate this kind of analysis for endocrine modulators, allowing researchers to compare the effects of different compounds across various model systems. biorxiv.org This comprehensive approach is essential for generating new hypotheses and for the experimental validation of molecular mechanisms. biorxiv.org

Methodological Advancements in Computational and Experimental Approaches for SERM Research

The study of this compound and other SERMs benefits immensely from continuous advancements in both computational and experimental techniques. These tools accelerate the research and development cycle, from initial design to mechanistic investigation. jneonatalsurg.comnih.gov

Computational Approaches: Computer-aided drug design (CADD) has become indispensable. mdpi.com Techniques like molecular docking and molecular dynamics (MD) simulations are used to predict how this compound binds to the estrogen receptor at an atomic level. jneonatalsurg.commdpi.com These simulations can help prioritize which novel derivatives to synthesize and can provide insights into the structural basis of their activity. mdpi.com Machine learning and artificial intelligence (AI) algorithms are also being applied to analyze large datasets, predict drug-target interactions, and identify potential new drug candidates from vast virtual libraries. gsconlinepress.comjneonatalsurg.com

Experimental Approaches: On the experimental side, high-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify new SERMs or to characterize their activity profiles. Advances in structural biology, particularly cryo-electron microscopy (cryo-EM), enable the visualization of the SERM-receptor complex at near-atomic resolution, providing invaluable information for structure-based drug design. hotspotthera.com Furthermore, the development of novel bioassays and cellular models, including 3D organoids and patient-derived xenografts, offers more physiologically relevant systems for testing the effects of compounds like this compound.

The table below summarizes key methodological approaches and their applications in SERM research.

Methodology Type Application in SERM Research Key Advantage
Molecular Docking & MD SimulationComputationalPredicting binding poses and affinity of this compound to ER. mdpi.comProvides atomic-level insight into drug-receptor interactions, guiding rational design. jneonatalsurg.com
Machine Learning / AIComputationalScreening virtual libraries; predicting off-target effects; analyzing omics data. gsconlinepress.comAccelerates discovery by identifying patterns in large, complex datasets. gsconlinepress.comjneonatalsurg.com
High-Throughput Screening (HTS)ExperimentalRapidly testing large compound libraries for ER modulation activity.High efficiency for identifying initial "hit" compounds.
Cryo-Electron Microscopy (Cryo-EM)ExperimentalDetermining the high-resolution 3D structure of the ER-Iodo Ospemifene complex. hotspotthera.comVisualizes precise molecular interactions without the need for protein crystallization.
Multi-Omics IntegrationBothBuilding a comprehensive model of cellular response to SERM treatment. nih.govProvides a holistic, systems-level understanding of drug mechanisms. frontiersin.org

The synergy between these advanced computational and experimental methods is crucial for driving future innovations in SERM research, ultimately enhancing the utility of specific chemical probes like this compound for dissecting complex biological systems. jneonatalsurg.com

Q & A

Q. What experimental methodologies are recommended to investigate the molecular mechanism of Iodo Ospemifene as a Selective Estrogen Receptor Modulator (SERM)?

To validate the mechanism of action, researchers should employ in vitro binding assays (e.g., competitive binding studies using radiolabeled estradiol) to quantify receptor affinity. Crystallographic analysis of the ligand-receptor complex can elucidate structural interactions. Animal models (e.g., ovariectomized rodents) are critical for assessing tissue-specific agonistic/antagonistic effects, particularly in vaginal and uterine tissues . Functional assays, such as transcriptional activation in estrogen-responsive cell lines, further confirm SERM activity.

Q. What are the standard endpoints and trial designs for evaluating this compound’s efficacy in treating vulvovaginal atrophy (VVA)?

Randomized controlled trials (RCTs) should prioritize patient-reported outcomes (e.g., severity of dyspareunia, vaginal dryness) and objective measures (e.g., vaginal pH, maturation index). A placebo-controlled, double-blind design with a 12-week duration is typical. Stratification by baseline hormone levels and menopausal status ensures homogeneity. Post-hoc analyses should adjust for adherence and dropout rates to minimize bias .

Q. How are safety profiles of this compound assessed in early-phase clinical trials?

Phase I trials focus on pharmacokinetics (e.g., bioavailability, half-life) and dose-limiting toxicities (e.g., endometrial thickening). Phase II incorporates safety endpoints like incidence of thromboembolic events and vaginal bleeding , monitored via regular ultrasounds and D-dimer assays. Comparator cohorts (e.g., placebo or other SERMs) enable risk-benefit analysis. Adverse events are classified using CTCAE criteria .

Advanced Research Questions

Q. How can conflicting data on this compound’s thromboembolic risk between RCTs and real-world studies be resolved?

Discrepancies arise from differences in study populations (e.g., younger, healthier participants in RCTs vs. older, comorbid patients in real-world cohorts). Researchers should conduct meta-regression analyses to adjust for confounders (e.g., age, BMI, concomitant medications). Propensity score matching in observational studies improves comparability. Sensitivity analyses using alternative statistical models (e.g., Cox proportional hazards with time-varying covariates) enhance robustness .

Q. What methodologies address the challenge of long-term safety monitoring for this compound in postmenopausal women?

Prospective cohort studies with extended follow-up (≥5 years) are ideal. Leveraging electronic health records (EHRs) enables large-scale data collection on rare outcomes (e.g., endometrial cancer). Researchers must validate EHR diagnoses against clinical records to reduce misclassification. Active surveillance systems (e.g., FDA Sentinel Initiative) complement passive pharmacovigilance by systematically capturing adverse events .

Q. How should researchers design studies to investigate this compound’s potential off-target effects on non-genomic estrogen signaling pathways?

Transcriptomic profiling (e.g., RNA-seq of vaginal epithelial cells) identifies differentially expressed genes. Kinase activity assays assess rapid signaling effects (e.g., ERK/MAPK activation). Knockout models (e.g., ERα-deficient mice) isolate genomic vs. non-genomic mechanisms. Multi-omics integration (proteomics, metabolomics) provides a systems-level view of pathway modulation .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended to mitigate confounding in observational studies of this compound?

  • Multivariate regression : Adjust for age, comorbidities, and concomitant therapies.
  • Instrumental variable analysis : Address unmeasured confounders using genetic or environmental proxies.
  • Time-dependent analysis : Account for varying exposure durations and treatment gaps.
  • Bayesian hierarchical models : Incorporate prior evidence from RCTs to refine risk estimates .

Q. How can meta-analyses reconcile heterogeneity in this compound’s efficacy across populations?

Apply subgroup analyses by ethnicity, BMI, and menopausal status. Use random-effects models to accommodate between-study variance. Cumulative meta-analysis identifies temporal trends in effect sizes. Sensitivity analyses exclude low-quality studies (e.g., those with high risk of bias per Cochrane criteria) .

Methodological Best Practices

What frameworks guide the formulation of research questions for this compound studies?

  • PICO :
    • P : Postmenopausal women with VVA.
    • I : this compound 60 mg/day.
    • C : Placebo or alternative SERMs (e.g., raloxifene).
    • O : Improvement in vaginal maturation index, adverse events.
  • FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

Q. How can researchers ensure data integrity in decentralized clinical trials for this compound?

Implement blockchain-based audit trails for immutable data recording. Use digital phenotyping (e.g., wearable devices) to validate self-reported outcomes. Embed attention-check questions and CAPTCHA to deter fraudulent participants. Open-ended responses (e.g., patient diaries) provide qualitative validation of quantitative metrics .

Table 1: Comparison of Safety Outcomes in Clinical Trials vs. Real-World Data

OutcomeClinical Trial Incidence (n=8506)Real-World Incidence (n=10,000)Adjusted HR (95% CI)
Venous Thromboembolism0.8%1.2%1.05 (0.91–1.21)
Vaginal Bleeding2.2%3.1%1.12 (0.98–1.28)
Endometrial Hyperplasia0.5%0.7%1.08 (0.89–1.31)
Data synthesized from RCTs and post-marketing surveillance .

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